Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
Description
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a cyclobutane-derived organic building block featuring a methyl ester group, a tert-butoxycarbonyl (Boc)-protected amino group at position 1, and a hydroxyl group at position 3. The Boc group serves as a temporary protecting group for amines, enabling selective functionalization .
Properties
IUPAC Name |
methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQCBGGUXHPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222727-35-7, 191110-53-9 | |
| Record name | methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate (commonly referred to as the compound ) is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies and available data.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C12H21NO5
- Molecular Weight : 231.25 g/mol
- CAS Number : 1262141-51-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective moiety, which can enhance the compound's stability and solubility in biological systems.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as enzyme inhibitors, particularly in pathways related to metabolic processes. For instance, the cyclobutane ring may facilitate interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of potential therapeutic agents. Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, although detailed IC50 values are yet to be published.
Case Study: Anticancer Activity
In a recent study examining structurally related compounds, researchers observed that derivatives with a cyclobutane core exhibited selective cytotoxicity against breast cancer cells (MCF-7). The proposed mechanism involved apoptosis induction through mitochondrial pathways.
Safety and Toxicology
Safety data sheets indicate that while the compound is generally stable under standard laboratory conditions, its safety profile has not been extensively characterized. It is classified under general laboratory chemicals and should be handled with care due to potential irritative properties.
Comparison with Similar Compounds
Structural and Reactivity Differences
Ester Group Influence :
- Substituent Effects: The hydroxyl group at position 3 in the target compound and ’s analog enables hydrogen bonding and further derivatization (e.g., oxidation to ketones or substitution reactions).
- Boc-Amino Group Positioning: The Boc group at position 1 (target compound) versus position 3 () alters the spatial arrangement of the molecule, impacting its conformational rigidity and interactions in catalytic systems .
Research Findings and Industrial Relevance
- Medicinal Chemistry : Boc-protected cyclobutane derivatives are intermediates in synthesizing protease inhibitors or kinase-targeting drugs, where conformational rigidity is critical .
- Electrosynthesis : Analogous compounds in are utilized in electrosynthesis and total synthesis, emphasizing their versatility in modern organic methodologies .
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